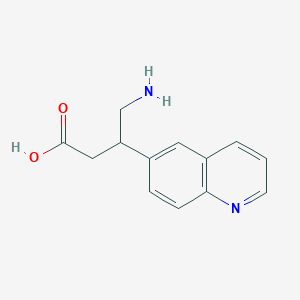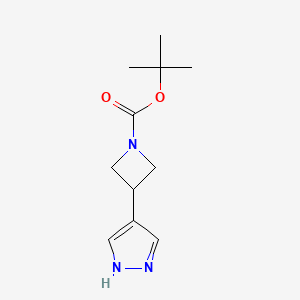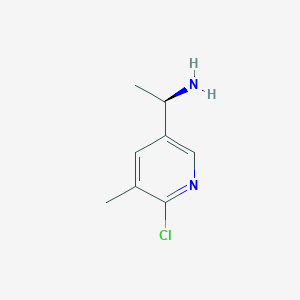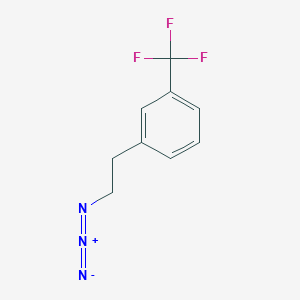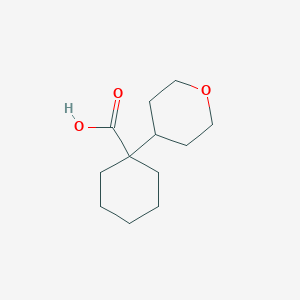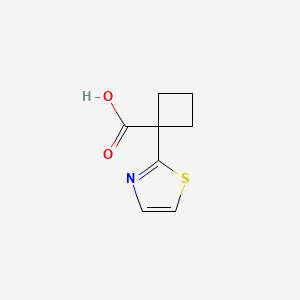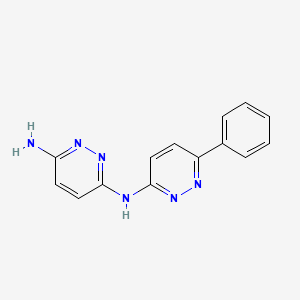
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with phenyl-substituted reagents under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to ensure purity and yield .
Analyse Chemischer Reaktionen
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridazine ring or the phenyl group .
Wissenschaftliche Forschungsanwendungen
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential herbicide or pesticide .
Wirkmechanismus
The mechanism of action of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its anticancer activity may involve the inhibition of specific kinases or signaling pathways that are essential for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3,6-diamine . While these compounds share a similar core structure, this compound is unique due to the presence of the phenyl group, which enhances its biological activity and specificity . Other similar compounds include pyridazine-based drugs like Zardaverine and Emorfazone, which have different substituents and pharmacological profiles .
Eigenschaften
Molekularformel |
C14H12N6 |
|---|---|
Molekulargewicht |
264.29 g/mol |
IUPAC-Name |
3-N-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C14H12N6/c15-12-7-9-14(20-18-12)16-13-8-6-11(17-19-13)10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,19,20) |
InChI-Schlüssel |
FJPDZIKWJLKKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=NN=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


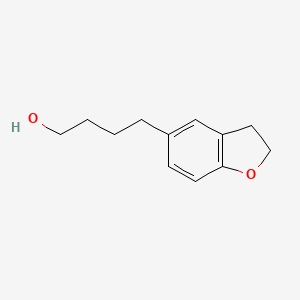
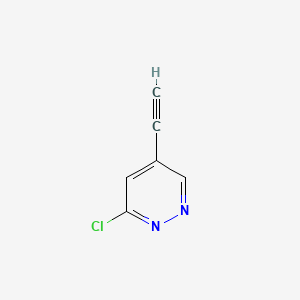
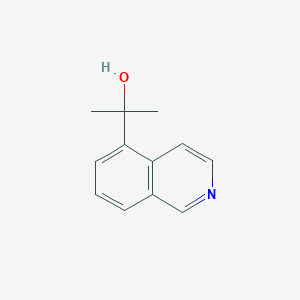

![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)


